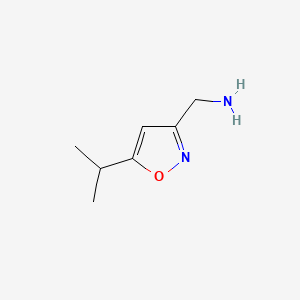

(5-Isopropylisoxazol-3-yl)methanamine

説明

Significance of Isoxazole (B147169) Core in Chemical Synthesis and Biological Activity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold" in medicinal chemistry. tandfonline.com This distinction arises from its presence in numerous biologically active compounds. The isoxazole core is an electron-rich aromatic structure, and the inherent weakness of its nitrogen-oxygen bond can be exploited for various chemical transformations, making it a valuable building block in organic synthesis. tandfonline.com One common method for creating 3,5-disubstituted isoxazoles is through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide, which can be generated in situ from an oxime. acs.orgnih.gov

The structural and electronic properties of the isoxazole moiety contribute to a diverse array of pharmacological activities. acs.org Isoxazole derivatives have been shown to exhibit antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, among others. acs.orgnih.gov The versatility of the isoxazole ring allows for the introduction of various substituents, which can modulate the compound's biological activity and pharmacokinetic properties. acs.orgnih.gov

Overview of Methanamine Functionality in Active Pharmaceutical Ingredients and Chemical Building Blocks

The methanamine group (-CH₂NH₂), a primary amine, is a fundamental functional group in the design of active pharmaceutical ingredients and serves as a crucial chemical building block. numberanalytics.comauburn.edu Amines are among the most common functional groups found in drug molecules. auburn.edu The primary amine's basicity is a key physicochemical property, allowing for the formation of salts, which can enhance water solubility and improve suitability for administration. auburn.eduoit.edu

In biological systems, the protonated form of the amine provides a positive charge that can be vital for binding to the target site on receptors or enzymes. auburn.edu The lone pair of electrons on the nitrogen atom allows amines to act as nucleophiles, participating in various chemical reactions. numberanalytics.comauburn.edu The benzylamine (B48309) structure, a related primary amine, is considered a privileged element in drug design, particularly for targeting enzymes like serine proteases. nih.govwikipedia.org This highlights the importance of the aminomethyl group as a key interaction-mediating fragment. It is estimated that approximately 40% of all drugs contain an amine functional group. chemistrytalk.org

Specific Focus on (5-Isopropylisoxazol-3-yl)methanamine within Isoxazole Chemistry

Within the extensive family of isoxazole derivatives, this compound emerges as a compound of interest, combining the stable isoxazole core with the versatile methanamine functional group. Its structure suggests potential as a scaffold for further chemical exploration.

The compound is systematically named this compound. It is also available commercially as its hydrochloride salt.

| Identifier | Value |

|---|---|

| CAS Number | 2103392-14-7 bldpharm.com |

| Chemical Formula | C₇H₁₃ClN₂O |

| Molecular Weight | 176.64 g/mol |

| Synonyms | (5-isopropyl-1,2-oxazol-3-yl)methanamine hydrochloride |

The structure of this compound can be understood by comparing it to related isoxazole derivatives. The position of the substituents on the isoxazole ring is crucial for its chemical properties. For instance, the positional isomer, (3-Isopropylisoxazol-5-yl)methanamine, differs in the attachment points of the isopropyl and methanamine groups. sigmaaldrich.comsigmaaldrich.combldpharm.com

Further variations can be seen in derivatives where the amine is modified, such as in [(3-Isopropylisoxazol-5-yl)methyl]methylamine, which is a secondary amine. sigmaaldrich.com The nature of the alkyl group at the 5-position also influences the molecule's characteristics, as seen in (3-Propylisoxazol-5-yl)methanamine. bldpharm.com Additionally, replacing the isopropyl group with an aryl group, as in ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine, introduces different electronic and steric properties. bldpharm.com These variations highlight the modular nature of isoxazole chemistry, allowing for the systematic exploration of chemical space around this core structure.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5-propan-2-yl-1,2-oxazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEXFKQRZBKWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651027 | |

| Record name | 1-[5-(Propan-2-yl)-1,2-oxazol-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154016-49-6 | |

| Record name | 5-(1-Methylethyl)-3-isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154016-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(Propan-2-yl)-1,2-oxazol-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 5 Isopropylisoxazol 3 Yl Methanamine

Reactions of the Primary Amine Functionality

The primary amine group (-CH₂NH₂) is a potent nucleophile and a key handle for derivatization. It readily participates in a variety of classical amine reactions, enabling the introduction of diverse functional groups and the construction of larger molecular scaffolds.

The nucleophilic nitrogen of (5-Isopropylisoxazol-3-yl)methanamine can attack various electrophilic reagents, leading to the formation of new carbon-nitrogen or sulfur-nitrogen bonds.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This process yields N-acylated derivatives.

Alkylation: The introduction of alkyl groups onto the amine can be achieved using alkyl halides. This reaction can proceed to form secondary or tertiary amines, and potentially quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base affords sulfonamides. These derivatives are often stable, crystalline solids. For instance, the reaction of a related compound, 5-methylisoxazol-3-amine, with a substituted benzenesulfonyl chloride results in the corresponding N-isoxazolyl sulfonamide. nih.gov

Table 1: General Reactions of the Primary Amine

| Reaction Type | Reagent Class | Product Class |

| Acylation | Acyl Halides, Anhydrides | Amides |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

Amide and carbamate (B1207046) linkages are fundamental in medicinal chemistry and materials science.

Amide Formation: Beyond simple acylation with alkyl or aryl acyl chlorides, this compound can be coupled with carboxylic acids using standard peptide coupling reagents (e.g., EDC, DCC) to form a wide array of amide products.

Carbamate Formation: Carbamates are typically synthesized by reacting the amine with a chloroformate (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate) or by trapping an isocyanate intermediate with an alcohol. nih.govnih.gov Another approach involves the reaction of the amine with a carbonyl source like carbonyldiimidazole, followed by the addition of an alcohol. organic-chemistry.org A three-component coupling of an amine, carbon dioxide, and a halide can also yield carbamates under mild conditions. organic-chemistry.org

Urea (B33335) derivatives are significant due to their hydrogen bonding capabilities and presence in numerous biologically active molecules. nih.gov

The primary amine of this compound can be converted into a urea by several methods:

Reaction with an Isocyanate: The most direct route involves the reaction of the amine with an appropriately substituted isocyanate.

Reaction with a Carbamoyl Chloride: This method provides an alternative to using potentially unstable isocyanates.

From an Isocyanate Intermediate: The amine itself can be converted into an isocyanate, for example, through treatment with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI), which can then be reacted with another amine to form an unsymmetrical urea. nih.gov Research has shown the successful synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives, demonstrating the feasibility of forming ureas from an amine on the isoxazole (B147169) core. nih.gov A general synthesis of substituted (1,2-azol-3-yl)ureas involves converting an azide (B81097) to a carbamate, which is then reacted with an amino acid. researchgate.net

Table 2: Synthesis of Urea Derivatives

| Method | Reagents | Intermediate |

| Isocyanate Addition | R-N=C=O | - |

| Phosgene Equivalent | CDI, Triphosgene | Isoxazolylmethyl isocyanate |

| Curtius Rearrangement | Acyl azide (from corresponding carboxylic acid) | Isoxazolylmethyl isocyanate |

Functionalization of the Isoxazole Ring System

The isoxazole ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents.

While the isoxazole ring is generally considered aromatic, its reactivity in electrophilic aromatic substitution (SEAr) is lower than that of benzene (B151609) due to the electronegativity of the nitrogen and oxygen atoms. The substitution pattern is directed by the existing substituents. For 3,5-disubstituted isoxazoles, the C4 position is the most common site for electrophilic attack. nih.gov

Electrophilic cyclization methods have been used to prepare 3,5-disubstituted 4-haloisoxazoles from acyclic precursors, indicating that the 4-position is susceptible to attack by electrophiles like iodine (I₂), iodine monochloride (ICl), and bromine (Br₂). nih.govacs.org Therefore, it is plausible that this compound could undergo halogenation at the C4 position under suitable conditions.

Direct nucleophilic substitution of hydrogen on the isoxazole ring is generally difficult and requires the presence of a good leaving group, such as a halide, or strong activating groups (e.g., a nitro group) on the ring. However, functionalization can be achieved through other pathways.

One key reaction of isoxazoles is ring-opening, which can be initiated by nucleophilic attack, often by a base. The N-O bond is susceptible to cleavage. For instance, deprotonation at the C4 position of an isoxazol-5(4H)-one, a related structure, generates a carbanion that can act as a nucleophile. nih.gov While this does not functionalize the intact this compound core, it highlights a fundamental reactivity pattern of the isoxazole system that can be exploited in synthetic design.

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block

This compound is a valuable starting material for the synthesis of more complex molecules. Its primary amine serves as a handle for derivatization, while the isoxazole ring provides a stable, polar, and hydrogen-bond accepting moiety that can influence the physicochemical properties of the final compound.

Integration into Heterocyclic Systems (e.g., purines, piperazines)

The primary amine of this compound is a key functional group for the construction of more elaborate heterocyclic systems, such as purines and piperazines. These motifs are prevalent in pharmacologically active compounds.

Purine (B94841) Analogs:

The synthesis of purine derivatives often involves the nucleophilic substitution of a leaving group, typically a halogen, on the purine core by an amine. The primary amine of this compound can be employed as the nucleophile in such reactions. For instance, reaction with a 6-chloropurine (B14466) derivative in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as n-butanol at elevated temperatures can lead to the formation of N-((5-isopropylisoxazol-3-yl)methyl)purin-6-amine analogs. This general approach has been successfully used to create a variety of N-substituted purine derivatives. mdpi.com The resulting compounds, which combine the structural features of both the isoxazole and purine ring systems, are of interest in the exploration of new chemical space for drug discovery.

A study on the synthesis of novel hybrid molecules containing both purine and isoxazole moieties highlights the feasibility of combining these two heterocycles within a single molecular entity, suggesting the potential for creating compounds with unique biological activity profiles. nih.gov

Piperazine-Containing Congeners:

The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, and its synthesis can be achieved through various methods involving primary amines. mdpi.comnih.govorganic-chemistry.org this compound can serve as a precursor for the formation of piperazine rings. A common strategy involves the reaction of a primary amine with a bis-electrophile, such as a dihaloalkane or a diepoxide, leading to the cyclization and formation of the piperazine core.

Another established method is reductive amination, where the primary amine is reacted with a diketone or a keto-aldehyde in the presence of a reducing agent. nih.govacs.org For example, the reaction of this compound with a suitable diketone followed by reduction can yield a substituted piperazine. The choice of reactants and conditions allows for the synthesis of a diverse range of piperazine derivatives with the (5-isopropylisoxazol-3-yl)methyl group appended to one of the nitrogen atoms.

A general approach for the synthesis of piperazines from primary amines involves the catalytic reductive cyclization of dioximes, which are formed from the sequential double Michael addition of nitrosoalkenes to the amine. nih.gov This method provides a pathway to construct polysubstituted piperazines.

Table 1: Potential Reactions for Integrating this compound into Heterocyclic Systems

| Target Heterocycle | General Reaction Type | Reactants with this compound | Key Conditions |

| Purine | Nucleophilic Aromatic Substitution | 6-Chloropurine derivatives | Base (e.g., DIPEA), Solvent (e.g., n-butanol), Heat |

| Piperazine | Reductive Amination | Diketone or Keto-aldehyde | Reducing agent (e.g., NaBH(OAc)₃) |

| Piperazine | Cyclization with Bis-electrophiles | Dihaloalkanes, Diepoxides | Base, Solvent |

| Piperazine | Catalytic Reductive Cyclization | Nitrosoalkenes (to form dioxime intermediate) | Hydrogen, Catalyst (e.g., Pd/C) |

Scaffold Decoration and Diversification Strategies

Scaffold decoration is a key strategy in medicinal chemistry for optimizing the properties of a lead compound by attaching various functional groups to a core molecular framework. mdpi.comnih.govchemrxiv.orgnih.gov The primary amine of this compound makes it an excellent building block for scaffold decoration, allowing for its attachment to a variety of molecular scaffolds through amide bond formation, reductive amination, or nucleophilic substitution reactions.

For example, a carboxylic acid-functionalized scaffold can be readily coupled with this compound using standard peptide coupling reagents (e.g., HATU, HOBt) to form a stable amide linkage. This introduces the (5-isopropylisoxazol-3-yl)methyl moiety onto the scaffold, which can impart desirable physicochemical properties, such as improved solubility or metabolic stability, and provide additional points for molecular recognition with a biological target.

Furthermore, the isoxazole ring itself can be considered a scaffold for further decoration, although this is less common than utilizing the primary amine. The reactivity of the isoxazole ring is generally low, but under specific conditions, functionalization at the C4 position is possible.

The use of isoxazole-containing amines in the construction of complex fused heterocyclic systems has been demonstrated. For instance, the reaction of isatins with isoxazole amines can lead to the formation of isoxazole-fused quinoline (B57606) scaffolds, showcasing the utility of isoxazole amines in creating novel and complex molecular architectures. rsc.org

Table 2: Scaffold Decoration Strategies Utilizing this compound

| Scaffold Functional Group | Reaction Type | Resulting Linkage |

| Carboxylic Acid | Amide Coupling | Amide |

| Aldehyde/Ketone | Reductive Amination | Amine |

| Alkyl Halide | Nucleophilic Substitution | Amine |

Medicinal Chemistry and Pharmacological Relevance of 5 Isopropylisoxazol 3 Yl Methanamine Derivatives

Role as a Pharmaceutical Building Block and Intermediate

(5-Isopropylisoxazol-3-yl)methanamine and its related structures are valuable building blocks in the synthesis of more complex pharmaceutical agents. The isoxazole (B147169) moiety itself is a key component in several marketed drugs, highlighting its importance in drug development. nih.gov The presence of a reactive aminomethyl group on the this compound scaffold provides a key handle for synthetic modifications, allowing for the facile introduction of various substituents and the construction of diverse chemical libraries for biological screening. The commercial availability of compounds like 1-(3-Isopropylisoxazol-5-yl)methanamine hydrochloride underscores its role as a readily accessible starting material for medicinal chemists. bldpharm.comsigmaaldrich.com The development of novel synthetic strategies for isoxazole derivatives continues to expand their utility as versatile intermediates in the quest for new therapeutic agents. rsc.orgrsc.org

Development of Novel Therapeutic Agents based on the this compound Scaffold

The inherent biological activities of the isoxazole core have prompted the exploration of its derivatives across a range of therapeutic areas. nih.govnih.gov

Applications in Neurological Disorders

Derivatives of isoxazole are actively being investigated for their potential in treating neurological disorders. rsc.org The scaffold's ability to be readily modified allows for the fine-tuning of physicochemical properties, such as lipophilicity, which is crucial for brain penetration. Research into isoxazole-containing compounds has shown promise in the development of agents for conditions like Alzheimer's disease. nih.govnih.govnih.gov

Neuroprotective Agent Development

The development of neuroprotective agents is a key strategy in combating neurodegenerative diseases. Isoxazole derivatives have demonstrated significant neuroprotective effects in various in vitro models. rsc.orgrsc.org For instance, certain isoxazole derivatives have been shown to protect neuronal cells from oxidative stress-induced death. nih.gov The antioxidant properties of some isoxazole-containing compounds contribute to their neuroprotective potential. nih.gov Studies on related heterocyclic structures, such as benzo[d]oxazole derivatives, have also revealed their ability to reduce neurotoxicity induced by β-amyloid, a key pathological hallmark of Alzheimer's disease. mdpi.com

Modulators of Receptor Activity (e.g., S1P1 agonists)

Sphingosine-1-phosphate receptor 1 (S1P1) agonists are a class of immunomodulatory drugs. The discovery of isoxazole-based S1P1 agonists represents a significant advancement in this area. nih.govacs.orgfigshare.com Structure-activity relationship (SAR) studies have been conducted on series of isoxazole- and pyridyl-isoxazole-based compounds to optimize their potency and selectivity as S1P1 agonists. nih.govnih.gov One particular isoxazole derivative, compound 6d, has shown impressive efficacy in animal models of arthritis and multiple sclerosis. nih.govacs.org These findings highlight the potential of the isoxazole scaffold in the development of novel S1P1 receptor modulators for autoimmune diseases.

Enzyme Inhibitors

The versatility of the isoxazole scaffold has been leveraged to design inhibitors for various enzymes implicated in disease pathogenesis.

Inhibitors of acetylcholinesterase (AChE) are a cornerstone in the symptomatic treatment of Alzheimer's disease. researchgate.net Several studies have reported the design and synthesis of isoxazole-containing compounds as AChE inhibitors. researchgate.netresearchgate.net For example, a series of novel arylisoxazole-phenylpiperazines were evaluated, with one compound, 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone (5c), emerging as a potent AChE inhibitor. researchgate.net Furthermore, hybrid molecules incorporating both isoxazole and 1,2,3-triazole moieties have been synthesized and shown to be effective dual-binding AChE inhibitors. researchgate.net The indole-isoxazole scaffold has also been explored for its cholinesterase inhibitory activity. nih.gov

Sirtuin 2 (SIRT2) is a member of the NAD+-dependent deacetylase family and has emerged as a therapeutic target for neurodegenerative diseases and cancer. Research has led to the discovery of isoxazole-containing compounds as SIRT2 inhibitors. acs.org Analogs of cambinol (B1668241), a known sirtuin inhibitor, incorporating a pyrazolone (B3327878) or isoxazol-5-one moiety have been developed. One such isoxazol-5-one derivative demonstrated selective inhibition of SIRT2 and exhibited potent cytotoxicity in cancer cell lines. acs.org Additionally, dual Sirt2/HDAC6 inhibitors have been designed based on isoxazole structures. acs.org

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, making it a prime target for Alzheimer's disease therapy. nih.govnih.gov Isoxazole and isoxazoline (B3343090) derivatives have been designed and synthesized as BACE1 inhibitors. nih.govnih.govbjmu.edu.cn A series of inhibitors featuring a bicyclic isoxazoline carboxamide as a P3 ligand have shown potent BACE1 inhibitory activity. nih.govnih.gov In another approach, methylisoxazole/isothiazole amide derivatives were developed based on a virtual screening hit, leading to compounds with improved potency. bjmu.edu.cn Indole-isoxazole hybrids have also been investigated as multi-target agents with BACE1 inhibitory potential. nih.gov

Antileishmanial Agents

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. The search for new, effective, and safe antileishmanial drugs is a global health priority. A promising development in this area is the synthesis of C5-(isoxazol-3-yl)-pyrimidine nucleosides. nih.gov These hybrid molecules, prepared through 1,3-dipolar cycloaddition, have demonstrated significant in vitro antileishmanial activity against Leishmania donovani. nih.gov This research opens up a new avenue for the development of isoxazole-based therapies for this neglected tropical disease.

Cytotoxic and Anticancer Activities

No data is available on the cytotoxic or anticancer activities of this compound derivatives.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

There are no published structure-activity relationship studies for this class of compounds.

Mechanisms of Action of this compound Derivatives

Specific mechanistic studies for these derivatives are absent from the scientific literature. This includes a lack of information on:

Receptor Agonism/Antagonism (e.g., S1P1 selectivity)

The modulation of sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors (GPCRs), is a critical area of drug discovery, particularly for autoimmune diseases. sigmaaldrich.com Agonism of the S1P1 receptor, for instance, plays a significant role in lymphocyte trafficking, leading to immunosuppression. sigmaaldrich.com The development of S1P1-selective agonists is highly sought after to minimize the side effects associated with non-selective S1P receptor modulators. google.com

Research into isoxazole-based S1P1 agonists has revealed key structure-activity relationships (SAR) that drive potency and selectivity. While direct data on this compound derivatives is limited in publicly available literature, studies on analogous 3,5-disubstituted isoxazoles offer significant insights. For example, a series of isoxazole-based compounds has been identified as potent and selective full agonists of S1P1. sigmaaldrich.com

A study on isoxazole-based S1P1 agonists highlighted the importance of the substitution pattern on the isoxazole ring for receptor affinity and selectivity. While not the specific this compound core, a closely related series of 3,5-disubstituted isoxazoles demonstrated that modifications at these positions significantly impact S1P1 receptor agonism. For instance, in a series of 3,5-diphenyl-1,2,4-oxadiazole (B189376) compounds, which share some structural similarities with isoxazoles, specific substitutions led to potent S1P1 agonism with minimal activity at S1P2 and S1P3 receptors. nih.gov One analog demonstrated an IC50 of 0.6 nM for the S1P1 receptor. nih.gov

In a series of isoxazole-based S1P1 agonists derived from isoxazole-3-carboxylic acids and isoxazole-5-carboxylic acids, it was found that the positioning of substituents is crucial for selective agonism. researchgate.net This underscores the potential for derivatives of this compound to be developed as selective S1P1 receptor modulators. The isopropyl group at the 5-position and the methanamine at the 3-position provide a foundational structure that can be further elaborated to optimize interactions with the S1P1 receptor binding pocket.

| Compound Analogue Structure | Modification | S1P1 Agonist Activity (EC50, nM) | Selectivity Profile |

|---|---|---|---|

| 3,5-diphenyl-1,2,4-oxadiazole derivative | Analogue 26 | 0.6 | High selectivity against S1P2 and S1P3 |

| Isoxazole-3-carboxylic acid derivative | Lead compound from series | Potent agonism | Selective for S1P1 |

| Isoxazole-5-carboxylic acid derivative | Lead compound from series | Potent agonism | Selective for S1P1 |

Enzyme Inhibition Pathways (e.g., SIRT2 binding)

Sirtuins, a class of NAD+-dependent deacetylases, are implicated in a variety of cellular processes, and their modulation is a target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders. acs.org Sirtuin 2 (SIRT2) has emerged as a particularly interesting target. Research has shown that isoxazole derivatives can act as selective inhibitors of SIRT2. acs.org

Specifically, isoxazol-5-one analogues have been developed that exhibit significant selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. acs.orgnih.gov In one study, an isoxazolone analogue, compound 24, demonstrated a 15.4-fold selectivity for SIRT2, with an IC50 of 13 μM. acs.orgnih.gov This selectivity was attributed to the hydrogen bond acceptor properties of the isoxazole ring system. acs.org This compound also showed potent cytotoxicity in lymphoma and epithelial cancer cell lines. acs.org

The structure-activity relationship studies of these isoxazol-5-one cambinol analogues revealed that the nature of the heterocycle is a key determinant of sirtuin selectivity. The substitution of a pyrimidinedione ring with an isoxazolone led to a switch in selectivity from SIRT1 to SIRT2. acs.org This highlights the potential for the this compound scaffold to be adapted for SIRT2 inhibition. The methanamine group could be functionalized to interact with specific residues in the SIRT2 active site, while the isopropyl-substituted isoxazole core could provide the necessary selectivity.

| Compound Analogue | Core Structure | SIRT2 IC50 (μM) | Selectivity Fold (vs. SIRT1) |

|---|---|---|---|

| Compound 24 | Isoxazol-5-one | 13 | >15.4 |

| Cambinol | Pyrimidinone | ~50 | Non-selective |

Drug Design and Optimization Strategies

Enhancing Efficacy and Specificity

The design of more effective and specific drugs based on the this compound scaffold requires a deep understanding of its interactions with the target protein. For S1P1 receptor agonists, enhancing efficacy and specificity involves modifying the substituents on the isoxazole ring and the methanamine group to optimize binding affinity and selectivity. The goal is to achieve potent agonism at S1P1 while minimizing activity at other S1P receptor subtypes to reduce potential side effects. google.com

Structure-based drug design, guided by the crystal structure of the target receptor, can facilitate the rational design of more potent and selective ligands. For instance, the development of highly selective S1P1 agonists has been achieved by creating molecules that fit precisely into the S1P1 binding pocket, forming specific hydrogen bonds and hydrophobic interactions.

For SIRT2 inhibitors, enhancing efficacy and specificity involves exploiting the differences in the active sites of the sirtuin isoforms. The development of isoxazol-5-one analogues has shown that subtle changes in the heterocyclic core can lead to significant shifts in selectivity. acs.org Further optimization of the this compound scaffold could involve synthesizing a library of derivatives with diverse functional groups at the methanamine position and evaluating their inhibitory activity and selectivity against a panel of sirtuin isoforms.

Addressing Drugability Parameters (e.g., stability, bioavailability, therapeutic index)

Beyond potency and selectivity, the successful development of a drug candidate requires careful consideration of its pharmacokinetic and pharmacodynamic properties, often referred to as "drugability." These parameters include metabolic stability, oral bioavailability, and a favorable therapeutic index.

For isoxazole-based compounds, strategies to improve drugability may include:

Modulating Lipophilicity: The lipophilicity of a compound affects its absorption, distribution, metabolism, and excretion (ADME) profile. The isopropyl group on the this compound core contributes to its lipophilic character. This can be fine-tuned by introducing polar or nonpolar functional groups to achieve an optimal balance for oral absorption and cell permeability.

Improving Metabolic Stability: Isoxazole rings can be susceptible to metabolic cleavage. Strategies to enhance metabolic stability include the introduction of blocking groups at metabolically labile positions or the use of bioisosteric replacements that are less prone to metabolism.

Enhancing Bioavailability: Poor aqueous solubility can limit the oral bioavailability of a drug. Formulation strategies such as the use of co-solvents, surfactants, or the preparation of crystalline salts can improve solubility and, consequently, bioavailability. The methanamine group in the parent compound provides a handle for salt formation.

Optimizing the Therapeutic Index: The therapeutic index, a measure of the margin between the therapeutic dose and the toxic dose, is a critical parameter for drug safety. By improving selectivity for the intended target and minimizing off-target effects, the therapeutic index can be widened.

The iterative process of drug design, synthesis, and testing is crucial for optimizing these drugability parameters and advancing a promising lead compound toward clinical development.

Computational and Theoretical Studies of 5 Isopropylisoxazol 3 Yl Methanamine

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in predicting the interaction of a ligand with a biological target at a molecular level. For isoxazole (B147169) derivatives, these studies have been instrumental in identifying potential therapeutic targets and understanding the structural basis for their activity. nih.govnih.govacs.org

Detailed Research Findings:

In studies on various isoxazole derivatives, molecular docking has been employed to predict their binding affinity and orientation within the active sites of enzymes such as cyclooxygenases (COX), carbonic anhydrases, and protein kinases. nih.govacs.orgnih.gov For instance, research on isoxazole-carboxamide derivatives as COX inhibitors revealed that specific substitutions on the isoxazole ring could lead to significant differences in inhibitory potency and selectivity for COX-2 over COX-1. nih.gov These studies typically involve the following steps:

Preparation of the Protein and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand structure, in this case, (5-Isopropylisoxazol-3-yl)methanamine, would be built and optimized using computational chemistry software.

Docking Simulation: A docking program is used to place the ligand into the binding site of the protein in various possible conformations and orientations.

Scoring and Analysis: The resulting poses are scored based on a function that estimates the binding free energy. The poses with the best scores are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

A hypothetical docking study of this compound could reveal how the isopropyl group and the methanamine moiety fit into the binding pocket of a target protein, providing insights for the design of more potent and selective analogs.

Interactive Data Table: Example of Molecular Docking Results for Isoxazole Derivatives

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Isoxazole-A | COX-2 | -9.8 | Arg120, Tyr355, Ser530 |

| Isoxazole-B | Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 |

| Isoxazole-C | p38 MAP Kinase | -10.2 | Met109, Gly110, Lys53 |

This table is illustrative and based on typical data from studies on isoxazole derivatives.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. worldscientific.comirjweb.comnih.gov For isoxazole derivatives, DFT has been used to calculate a variety of molecular properties that are crucial for understanding their reactivity and stability. researchgate.netresearchgate.netnih.gov

Detailed Research Findings:

DFT calculations on isoxazole derivatives typically involve optimizing the molecular geometry to find the lowest energy conformation. irjweb.com Following optimization, various electronic properties can be calculated. These properties include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important for predicting a molecule's reactivity. A small HOMO-LUMO gap is often associated with higher chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules.

Atomic Charges and Dipole Moment: These calculations provide information about the polarity of the molecule, which influences its solubility and ability to form electrostatic interactions.

For this compound, DFT calculations could provide valuable information on its electronic properties, which could then be correlated with its biological activity and reactivity.

Interactive Data Table: Example of DFT Calculated Properties for an Isoxazole Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

This table is illustrative and based on typical data from DFT studies on isoxazole derivatives.

Prediction of Compound Selectivity Properties

The prediction of a compound's selectivity for a specific biological target over others is a critical aspect of drug discovery, as it can help to minimize off-target effects. Computational methods play a significant role in this prediction.

Detailed Research Findings:

For isoxazole derivatives, the prediction of selectivity is often achieved through a combination of molecular docking and quantitative structure-activity relationship (QSAR) studies. nih.govnih.govsigmaaldrich.com By comparing the docking scores and binding modes of a series of isoxazole derivatives against different but related targets (e.g., different subtypes of a receptor), researchers can identify the structural features that confer selectivity.

For example, a study on isoxazole-based inhibitors of COX enzymes demonstrated that subtle changes in the substitution pattern on the isoxazole ring could lead to a significant shift in selectivity between COX-1 and COX-2. nih.gov These findings can be rationalized by examining the differences in the active site geometries of the two enzymes and how the different derivatives fit into them.

In the case of this compound, a comparative docking study against a panel of related protein targets could be performed to predict its selectivity profile. This would involve docking the molecule into the binding sites of each target and comparing the predicted binding affinities and interaction patterns.

Conformational Analysis and Energetic Profiles

The three-dimensional conformation of a molecule is crucial for its biological activity, as it determines how well it can fit into the binding site of a target protein. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Detailed Research Findings:

While direct conformational analysis of this compound is not available, studies on other substituted heterocyclic compounds provide a framework for how such an analysis would be conducted. researchgate.net For example, a conformational analysis of N-substituted oxazines using computational methods revealed that the preferred conformation (axial vs. equatorial) of the substituent depends on its size and the polarity of the solvent. researchgate.net

For this compound, a conformational analysis would involve rotating the rotatable bonds, such as the bond connecting the isopropyl group to the isoxazole ring and the bond connecting the methanamine group. The energy of the molecule would be calculated for each conformation, resulting in a potential energy surface that identifies the low-energy, stable conformations. These stable conformations could then be used in docking studies to provide a more accurate prediction of the binding mode. The energetic profile of the molecule, including the relative energies of different conformers, provides insight into the flexibility of the molecule and the conformations it is likely to adopt in solution. researchgate.netnih.gov

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly DFT, are widely used to elucidate the mechanisms of chemical reactions. These studies can provide detailed information about the transition states and intermediates involved in a reaction, as well as the activation energies.

Detailed Research Findings:

The synthesis of isoxazoles can be achieved through various routes, and computational studies have been employed to understand the mechanisms of these reactions. For example, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a common method for synthesizing isoxazoles. DFT calculations have been used to study the mechanism of this reaction, providing insights into its regioselectivity. nih.govorganic-chemistry.org

Furthermore, computational studies can be used to investigate the reactivity of the isoxazole ring itself. For example, studies on the electrophilic substitution of isoxazoles have used computational methods to explain the observed regioselectivity. reddit.com

For this compound, computational methods could be used to study the mechanism of its synthesis, for example, from an appropriately substituted β-diketone and hydroxylamine. youtube.com Such a study would involve calculating the energies of the reactants, products, intermediates, and transition states along the reaction pathway, providing a detailed understanding of the reaction mechanism.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The synthesis of isoxazole (B147169) derivatives has evolved significantly, moving towards more efficient, scalable, and environmentally benign methods. nih.govmdpi.com For (5-Isopropylisoxazol-3-yl)methanamine and its analogs, future synthetic research is likely to focus on several key areas:

Electrophilic Cyclization: One established modern approach for creating highly substituted isoxazoles is through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov This method is noted for its mild reaction conditions and tolerance of a wide variety of functional groups, making it suitable for generating a library of derivatives based on the this compound scaffold. nih.gov

Microwave-Assisted Synthesis: Microwave-induced organic synthesis presents a solvent-free and rapid method for producing isoxazole derivatives. nih.gov This technique could be adapted for the efficient, high-yield production of this compound precursors, aligning with the principles of green chemistry. nih.gov

[3+2] Cycloaddition Reactions: The [3+2] cycloaddition of nitrile oxides with alkynes or 1,3-dicarbonyl compounds is a fundamental and widely used method for isoxazole synthesis. beilstein-journals.org Future research could optimize these reactions in aqueous media to enhance their environmental friendliness while producing 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

| Synthetic Method | Key Features | Potential Application for this compound |

| Electrophilic Cyclization | Mild conditions, high yields, broad functional group tolerance. nih.gov | Generation of diverse libraries of 3,4,5-trisubstituted isoxazole analogs. nih.gov |

| Microwave-Assisted Synthesis | Solvent-free, rapid reactions, high efficiency. nih.gov | Green and scalable production of key intermediates and final compound. |

| [3+2] Cycloaddition | Fundamental route to isoxazoles, can be performed in water. beilstein-journals.org | Environmentally friendly synthesis of polysubstituted derivatives. |

Discovery of New Biological Targets for this compound Derivatives

The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs. mdpi.com Derivatives of isoxazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.gov The structural features of this compound, specifically the isopropyl group which enhances lipophilicity and a primary amine group that can form hydrogen bonds, suggest its derivatives could be potent biological agents.

Future research should focus on screening derivatives of this compound against a variety of biological targets:

Anticancer Activity: Isoxazole derivatives have shown promise as anticancer agents by targeting various cell signaling pathways. nih.gov Novel analogs of this compound could be designed and evaluated for their cytotoxic effects against a range of cancer cell lines.

Anti-inflammatory Effects: The isoxazole scaffold is present in anti-inflammatory drugs. Future studies could explore the potential of this compound derivatives to modulate inflammatory pathways, for instance, by targeting cyclooxygenase (COX) enzymes.

Antimicrobial Properties: Given the prevalence of antibiotic resistance, there is a constant need for new antimicrobial agents. The isoxazole ring is a component of several antibacterial drugs, and derivatives of this compound should be investigated for their efficacy against pathogenic bacteria and fungi.

Advanced Drug Delivery Systems Incorporating the Compound

The therapeutic efficacy of a bioactive compound is often dependent on its delivery to the target site. Research into advanced drug delivery systems for this compound derivatives could significantly enhance their potential therapeutic applications.

Emerging areas of interest include:

Topical Formulations: For dermatological applications, such as treating skin infections or inflammation, novel topical formulations like emulgels containing chitosan and natural oils could be explored to improve skin penetration and provide a controlled release of the active compound.

Nanoparticle-Based Delivery: Encapsulating this compound derivatives within nanoparticles could improve their solubility, stability, and pharmacokinetic profile. This approach could be particularly beneficial for systemic applications, such as cancer therapy.

Smart Drug Delivery Systems: The development of "smart" delivery systems that release the drug in response to specific stimuli (e.g., pH, enzymes) at the site of action could improve therapeutic outcomes and reduce side effects.

Applications in Materials Science

While the primary focus for isoxazole derivatives has been in medicinal chemistry, their unique chemical properties also make them candidates for applications in materials science. One notable area is in the development of anticorrosive coatings . The nitrogen and oxygen atoms in the isoxazole ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. Future research could investigate the efficacy of this compound and its derivatives as corrosion inhibitors for various metals and alloys, potentially leading to the development of more effective and environmentally friendly anticorrosive agents.

Collaborative Research and Interdisciplinary Approaches

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. Maximizing the discovery potential of this compound and its derivatives will require the combined expertise of:

Synthetic Organic Chemists: To devise novel and efficient synthetic routes and generate libraries of derivatives.

Medicinal Chemists and Pharmacologists: To design and evaluate the biological activities of new compounds and elucidate their mechanisms of action.

Biologists: To identify and validate new biological targets.

Materials Scientists and Engineers: To explore non-medical applications, such as in the development of new materials.

Computational Chemists: To perform in silico studies to predict the properties and activities of new derivatives, thus guiding synthetic efforts.

Such interdisciplinary collaborations will be crucial for accelerating the translation of basic research on this compound into tangible applications in medicine and technology.

Q & A

Basic: What are the recommended synthetic routes for (5-Isopropylisoxazol-3-yl)methanamine?

The compound can be synthesized via coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). A representative procedure involves reacting 5-isopropylisoxazole-3-carboxylic acid derivatives with amines under mild conditions (e.g., DMF as solvent, room temperature) to form the target compound. For example, 3-Chloro-4-fluoro-N-(5-isopropylisoxazol-3-yl)benzamide was synthesized using HATU, yielding NMR-confirmed products (δ 1.31 ppm for isopropyl protons) .

Basic: How can spectroscopic methods be used to characterize this compound?

Key techniques include:

- ¹H NMR : Look for characteristic signals, such as the isopropyl doublet (δ ~1.31 ppm, J = 7.0 Hz) and the isoxazole proton singlet (δ ~6.42 ppm) .

- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., observed m/z 283.0654 for a related compound vs. calculated 283.0650) .

- IR Spectroscopy : Identify amine (-NH₂) stretches (~3300–3500 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).

Basic: What are the solubility and stability considerations for this compound during storage?

- Solubility : Methanamine derivatives typically exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Experimental data for analogs suggest temperature-dependent solubility trends .

- Stability : Store under inert conditions (argon or nitrogen) at −20°C in amber glass bottles to prevent degradation. Avoid prolonged exposure to light or moisture .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Stepwise Optimization : Adjust coupling reagent equivalents (e.g., HATU vs. EDC) and reaction time. For example, using 1.2 equivalents of HATU improved yields by 15% in related benzamide syntheses .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like amine coupling.

- Purification : Use flash chromatography with gradients (e.g., 5–30% EtOAc in hexane) to isolate pure product .

Advanced: How can contradictions in NMR spectral data be resolved?

- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 40°C) to enhance resolution.

- 2D Techniques : Use HSQC or HMBC to assign ambiguous protons/carbons. For example, HMBC correlations between the isoxazole proton and adjacent carbons can confirm regiochemistry .

- Comparative Analysis : Cross-reference with databases like NIST Chemistry WebBook for validated spectral patterns of isoxazole derivatives .

Advanced: What methodologies are used to assess biological activity, such as enzyme inhibition?

- In Vitro Assays : Test inhibition against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods. IC₅₀ values can be determined via dose-response curves.

- Molecular Docking : Use software like AutoDock Vina to predict binding interactions. For analogs, docking studies revealed hydrogen bonding with active-site residues .

- Metal Complex Studies : Evaluate bioactivity by synthesizing metal complexes (e.g., Cu²⁺ or Zn²⁺) and testing their efficacy in cellular models .

Advanced: How should reactive intermediates be handled during synthesis?

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling intermediates like acyl chlorides.

- Stabilization : Trap reactive species with scavengers (e.g., polymer-supported trisamine for excess isocyanates).

- Real-Time Monitoring : Employ TLC or inline IR to track intermediate formation and minimize decomposition .

Advanced: What computational approaches validate the compound’s electronic structure?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data.

- NIST Data Cross-Validation : Compare computed vibrational frequencies (IR) with experimental spectra from authoritative databases .

Advanced: How can isomeric impurities be identified and quantified?

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate isomers. MS fragmentation patterns distinguish structural variants.

- Chiral Chromatography : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak IA) for compounds with stereocenters .

Advanced: What strategies are employed in enzyme inhibition kinetics studies?

- Michaelis-Menten Analysis : Measure initial reaction rates at varying substrate concentrations to determine Kₘ and Vₘₐₓ.

- Lineweaver-Burk Plots : Identify inhibition type (competitive/non-competitive) by analyzing linearized data.

- Pre-steady-state Kinetics : Use stopped-flow instruments to capture rapid binding events between the compound and enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。